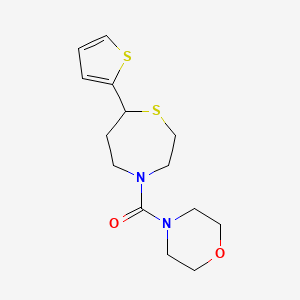

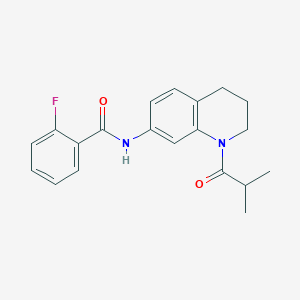

Morpholino(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)methanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of similar compounds often involves multicomponent reactions (MCRs), which are convergent one-pot processes where at least three substrates are sequentially combined to synthesize products . An example is the Ugi-Zhu three-component reaction coupled to a cascade aza-Diels-Alder cycloaddition/N-acylation/decarboxylation/dehydration process .Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of the morpholino group and the thiophene ring. These groups are common in many biologically active compounds and can contribute to the compound’s properties .Aplicaciones Científicas De Investigación

Multicomponent Reactions (MCRs)

Morpholino(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)methanone: is utilized in MCRs, which are convergent one-pot processes that combine at least three substrates to synthesize products incorporating most atoms from the reagents . These reactions are known for their high efficiency, atom economy, and selectivity, making them valuable in medicinal chemistry for creating small compound libraries and complex polyheterocycles .

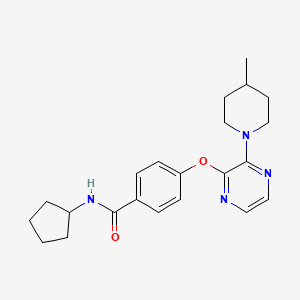

Synthesis of Polyheterocyclic Compounds

The compound serves as a precursor in the synthesis of new polyheterocyclic compounds, such as 2-benzyl-3-morpholino-7-(thiophen-2-yl)-6-(thiophen-2-ylmethyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one . This synthesis involves an Ugi-Zhu three-component reaction coupled with a cascade aza-Diels-Alder cycloaddition/ N-acylation/decarboxylation/dehydration process .

Pharmaceutical Industry

In the pharmaceutical industry, the compound’s derivatives are explored for their potential as pharmaceutical intermediates. The structural modularity allows for the creation of diverse chemical libraries with high interest in drug discovery and development .

Catalysis

The compound can be used in catalytic processes, such as those involving ytterbium (III) triflate as a Lewis acid catalyst. This can enhance reaction yields and reduce reaction times, which is crucial in the synthesis of complex molecules .

Computational Chemistry

The compound and its derivatives can be subjects of computational studies, such as density functional theory (DFT) and time-dependent DFT (TD-DFT), to understand their photophysical properties. These studies are important for designing molecules with specific optical properties for applications in sensing and imaging .

Direcciones Futuras

The future directions for research on this compound could include further exploration of its synthesis, characterization, and potential applications. Multicomponent reactions (MCRs) are gaining attention in various fields of science and technology, but mainly in both pharmacochemical and pharmaceutical industries . Therefore, compounds like “Morpholino(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)methanone” could be of interest in these areas.

Mecanismo De Acción

Target of Action

Morpholino(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)methanone is a complex organic compound with potential pharmaceutical applications . The primary targets of this compound are the enzymes Monoacylglycerol Lipase (MGL) and Fatty Acid Amide Hydrolase (FAAH) . These enzymes play crucial roles in lipid metabolism and signaling, with MGL responsible for the hydrolysis of monoacylglycerols into glycerol and fatty acids, and FAAH involved in the breakdown of fatty acid amides.

Mode of Action

The compound interacts with its targets (MGL and FAAH) by inhibiting their enzymatic activity . This inhibition alters the normal metabolic pathways of lipids and fatty acid amides, leading to changes in cellular signaling and function.

Propiedades

IUPAC Name |

morpholin-4-yl-(7-thiophen-2-yl-1,4-thiazepan-4-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O2S2/c17-14(16-5-8-18-9-6-16)15-4-3-13(20-11-7-15)12-2-1-10-19-12/h1-2,10,13H,3-9,11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLMOQRGZDZOIAA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCSC1C2=CC=CS2)C(=O)N3CCOCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Morpholino(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)methanone | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(4-Methylbenzo[d]thiazol-2-yl)-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea](/img/structure/B2953176.png)

![4-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]-2-(3-methoxyphenyl)phthalazin-1(2H)-one](/img/structure/B2953177.png)

![N-(4-chlorophenyl)-2-((4-oxo-3-propyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2953179.png)

![7-Methyl-5-phenyl-[1,2,3,4]tetrazolo[1,5-a]pyrimidine](/img/structure/B2953180.png)

![3-[(5-Butylsulfanyl-4-phenyl-1,2,4-triazol-3-yl)methyl]-1,3-benzothiazol-2-one](/img/structure/B2953186.png)

![N-Benzyl-2-chloro-N-[2-(1-ethylpyrazol-4-yl)-2-hydroxyethyl]propanamide](/img/structure/B2953188.png)

![2-(4-fluorophenyl)-8-methoxy-3-(3-methoxypropyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2953189.png)

![5-(4-phenoxyphenyl)-5H-thieno[2,3-c]pyrrole](/img/structure/B2953191.png)